β-L-fucose 1-phosphate

Vue d'ensemble

Description

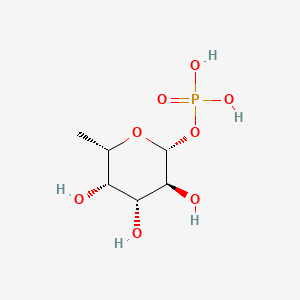

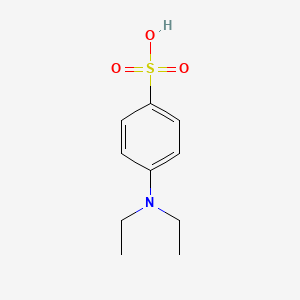

Beta-L-fucose 1-phosphate is a small molecule with the molecular formula C6H13O8P . It is also known by other names such as 6-Deoxy-1-O-phosphono-β-L-galactopyranose . It is a key metabolite in human-gut microbiome interactions .

Synthesis Analysis

Beta-L-fucose 1-phosphate is synthesized by the enzyme GTP fucose pyrophosphorylase (GFPP), which is involved in the formation of the nucleotide-sugar GDP-beta-L-fucose and other fucosylation donor substrates .

Molecular Structure Analysis

The molecular structure of beta-L-fucose 1-phosphate consists of 6 carbon atoms, 13 hydrogen atoms, 8 oxygen atoms, and 1 phosphorus atom . The structure is characterized by 5 defined stereocentres .

Chemical Reactions Analysis

Beta-L-fucose 1-phosphate is a substrate and product to identify, differentiate and characterize GTP fucose pyrophosphorylase (GFPP) involved in the formation of the nucleotide-sugar GDP-beta-L-fucose and other fucosylation donor substrates .

Physical and Chemical Properties Analysis

Beta-L-fucose 1-phosphate has a density of 1.8±0.1 g/cm3, a boiling point of 519.4±60.0 °C at 760 mmHg, and a flash point of 267.9±32.9 °C . It has 8 hydrogen bond acceptors, 5 hydrogen bond donors, and 2 freely rotating bonds . It is soluble in water at 50 mg/mL .

Applications De Recherche Scientifique

Rôle dans la glycosylation

Le β-L-fucose 1-phosphate joue un rôle crucial dans le processus de glycosylation . Il est impliqué dans la formation du sucre nucléotidique GDP-β-L-fucose, qui est le donneur de fucose pour les glycanes fucosylés décorant les glycoprotéines .

Signalisation cellulaire

La fucosylation, un processus impliquant le this compound, est importante dans les événements de signalisation cellulaire liés à l'inflammation, la fécondation, le développement et la métastase tumorale et la mort cellulaire programmée .

Voies de biosynthèse

Le this compound est impliqué dans deux voies alternatives pour la biosynthèse du GDP-fucose . La voie principale convertit le GDP-α-D-mannose en GDP-β-L-fucose via trois réactions enzymatiques. La voie de récupération alternative produit du GDP-fucose directement dérivé du fucose .

Caractérisation enzymatique

Ce composé est utilisé pour identifier, différencier et caractériser les GTP fucose pyrophosphorylase(s) (GFPP ; fucose-1-phosphate guanylyltransférases) impliquées dans la formation du sucre nucléotidique GDP-β-L-fucose .

Génération de substrats donneurs de fucosylation

Le this compound peut être utilisé pour générer de nouveaux substrats donneurs de fucosylation pour une utilisation dans la recherche sur la fucosylation des glycanes .

Rôle dans la décoration des glycoprotéines et des glycolipides

Le GDP-fucose nouvellement synthétisé, qui implique le this compound dans sa formation, est transporté dans la lumière du Golgi où il est utilisé par diverses fucosyltransférases pour générer des glycanes fucosylés qui décorent les glycoprotéines et les glycolipides .

Mécanisme D'action

Target of Action

Beta-L-fucose 1-phosphate, also known as Fucose 1-phosphate, primarily targets the enzyme fucokinase . This enzyme is responsible for converting L-fucose to fucose-1-phosphate . Another target of beta-L-fucose 1-phosphate is GTP fucose pyrophosphorylase (GFPP) , which is involved in the formation of the nucleotide-sugar GDP-beta-L-fucose .

Mode of Action

The compound interacts with its targets by serving as a substrate. In the presence of ATP, fucokinase catalyzes the conversion of L-fucose to fucose-1-phosphate . This fucose-1-phosphate can then be used by GFPP to form GDP-beta-L-fucose .

Biochemical Pathways

Beta-L-fucose 1-phosphate participates in the fructose and mannose metabolism pathway . It is involved in the synthesis of GDP-fucose, which is the donor substrate for all fucosyltransferase . This pathway involves the phosphorylation of L-fucose to form beta-L-fucose-1-phosphate, and then condensation of the beta-L-fucose-1-phosphate with GTP by fucose-1-phosphate guanylyltransferase to form GDP-beta-L-fucose .

Pharmacokinetics

It is known that l-fucokinase activity, which converts l-fucose to fucose-1-phosphate, can be detected in varied tissues within an animal .

Result of Action

The action of beta-L-fucose 1-phosphate leads to the formation of GDP-beta-L-fucose . This is a crucial step in the biosynthesis of fucosylated carbohydrate structures, which are involved in a variety of biological and pathological processes in eukaryotic organisms including tissue development, angiogenesis, fertilization, cell adhesion, inflammation, and tumor metastasis .

Action Environment

The action of beta-L-fucose 1-phosphate is influenced by the presence of other compounds in the environment. For example, the enzyme fucokinase requires ATP to catalyze the conversion of L-fucose to fucose-1-phosphate

Orientations Futures

Analyse Biochimique

Biochemical Properties

Beta-L-Fucose 1-Phosphate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The first step in its synthesis requires an ATP-dependent kinase reaction, which is catalyzed by L-fucose kinase (fucokinase) . This compound is then converted to GDP-beta-L-fucose via the action of GDP-fucose pyrophosphorylase .

Cellular Effects

Beta-L-Fucose 1-Phosphate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Fucose-containing glycans have important roles in blood transfusion reactions, selectin-mediated leukocyte-endothelial adhesion, host–microbe interactions, and numerous ontogenic events, including signaling events by the Notch receptor family .

Molecular Mechanism

The molecular mechanism of Beta-L-Fucose 1-Phosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the formation of fucosylated glycans, which are constructed by fucosyltransferases .

Temporal Effects in Laboratory Settings

It is known that this compound plays a crucial role in the synthesis of fucosylated glycans, which have been observed to have various effects on cellular function .

Metabolic Pathways

Beta-L-Fucose 1-Phosphate is involved in the biosynthesis of GDP-fucose. Two alternate pathways exist for the biosynthesis of GDP-fucose; the major pathway converts GDP-alpha-D-mannose to GDP-beta-L-fucose via three enzymatic reactions . The alternative salvage pathway yields GDP-fucose derived directly from fucose .

Propriétés

IUPAC Name |

[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVXQARCLQPGIR-SXUWKVJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310005 | |

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16562-59-7, 28553-11-9 | |

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fucopyranosyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

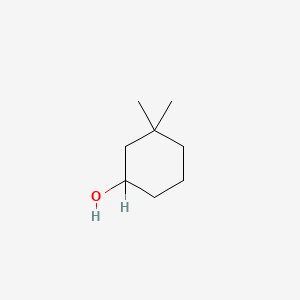

![7H-Benz[de]anthracen-7-one, 3-chloro-](/img/structure/B1607244.png)

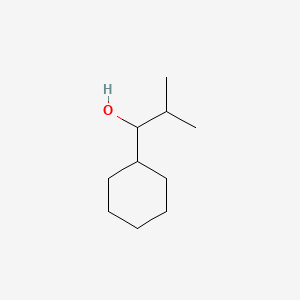

![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)

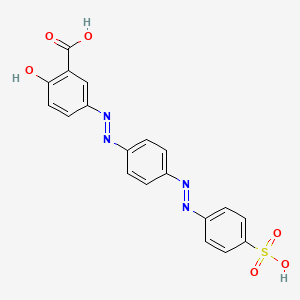

![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1607249.png)